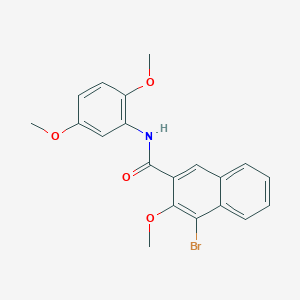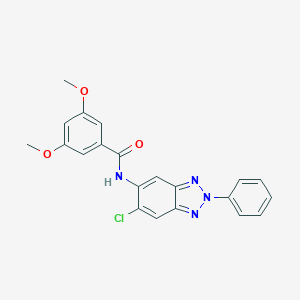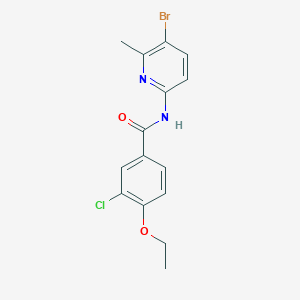![molecular formula C19H21ClN2O4 B278213 N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B278213.png)
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide, also known as ODM-201, is a non-steroidal androgen receptor inhibitor that has been developed for the treatment of advanced prostate cancer. It is a potent and selective inhibitor of androgen receptor signaling, which plays a critical role in the development and progression of prostate cancer.
Mechanism of Action
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide is a potent and selective inhibitor of androgen receptor signaling. It binds to the androgen receptor with high affinity and specificity, preventing the binding of androgens such as testosterone and dihydrotestosterone. This inhibition of androgen receptor signaling leads to the suppression of prostate cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of prostate cancer cells both in vitro and in vivo. N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has also been shown to have a favorable safety profile, with a low incidence of adverse events in clinical trials.
Advantages and Limitations for Lab Experiments
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has several advantages for lab experiments. It is a potent and selective inhibitor of androgen receptor signaling, making it a valuable tool for studying the role of androgen receptor signaling in prostate cancer. N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has also been shown to have a favorable safety profile, making it suitable for use in preclinical studies. However, N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has some limitations for lab experiments. It is a relatively new drug, and its long-term effects are not yet fully understood. Additionally, N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide is currently only approved for the treatment of advanced prostate cancer, limiting its use in other areas of research.
Future Directions
There are several future directions for research on N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide. One area of research is the development of combination therapies that include N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide. Combination therapies may enhance the anti-tumor activity of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide and improve patient outcomes. Another area of research is the identification of biomarkers that can predict response to N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide. This may help identify patients who are most likely to benefit from treatment with N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide. Finally, there is a need for further research on the long-term effects of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide, particularly in patients who receive long-term treatment.
Synthesis Methods
The synthesis of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide involves the reaction of 2-chloro-4-nitrophenol with 2-methoxyaniline to form 2-chloro-4-(2-methoxyanilino)phenol. This intermediate is then reacted with 2-chloroacetyl chloride to form 2-chloro-N-(2-methoxyphenyl)-N-(2-chloro-4-hydroxyphenyl)acetamide. Finally, this intermediate is reacted with 2-methylpropanoyl chloride to form N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide.
Scientific Research Applications
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been extensively studied in preclinical and clinical trials for the treatment of advanced prostate cancer. It has shown promising results in both preclinical and clinical studies, demonstrating potent and selective inhibition of androgen receptor signaling. N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has also been shown to have a favorable safety profile in clinical trials, with a low incidence of adverse events.
properties
Product Name |
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide |
|---|---|
Molecular Formula |
C19H21ClN2O4 |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]-2-methylpropanamide |
InChI |
InChI=1S/C19H21ClN2O4/c1-12(2)19(24)22-15-9-8-13(10-17(15)25-3)21-18(23)11-26-16-7-5-4-6-14(16)20/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24) |
InChI Key |
LFDMEOJHDVYIRY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)OC |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-diethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278135.png)


![2-(4-bromophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B278140.png)
![3-(2,4-dichlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278141.png)
![3-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278142.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-isopropoxybenzamide](/img/structure/B278143.png)

![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-methoxybenzamide](/img/structure/B278145.png)
![3-iodo-4-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278149.png)
![Methyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278150.png)
![Methyl 3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278152.png)
![Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278153.png)